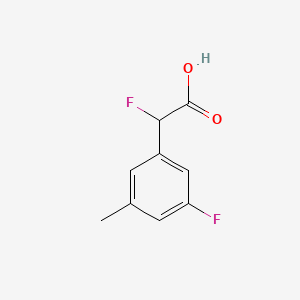![molecular formula C9H10BrN3O B13086419 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)
1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features both furan and pyrazole rings. The presence of these rings makes it a compound of interest in various fields of chemical research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the bromination of furan followed by a series of cyclization and substitution reactions. One common method involves the use of 5-bromofuran-3-carbaldehyde as a starting material, which undergoes condensation with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethylformamide or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of furan-3-methanol derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
- 1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde
- 3,6-Bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione
Comparison: Compared to similar compounds, 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H10BrN3O |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
1-[(5-bromofuran-3-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-6-3-13(12-9(6)11)4-7-2-8(10)14-5-7/h2-3,5H,4H2,1H3,(H2,11,12) |
Clave InChI |
BNMFBTAEQXJGCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)CC2=COC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


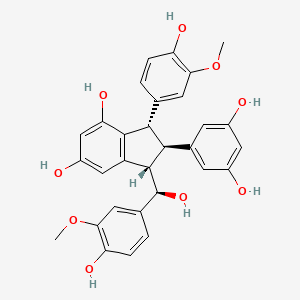
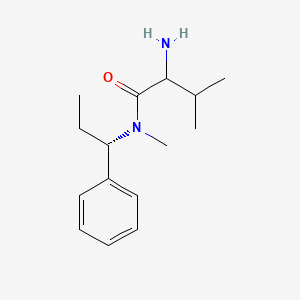
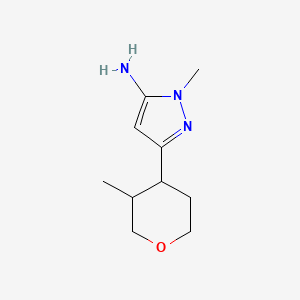

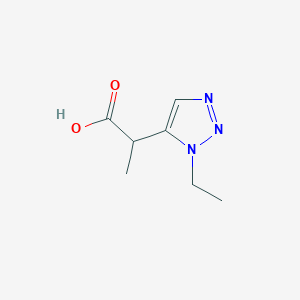
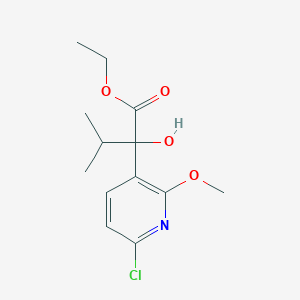
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13086375.png)

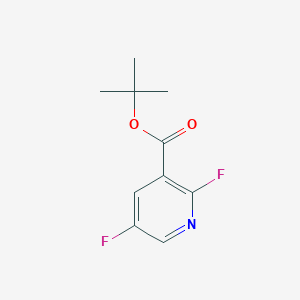

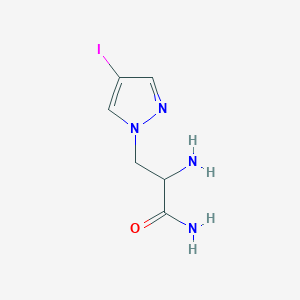

![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
